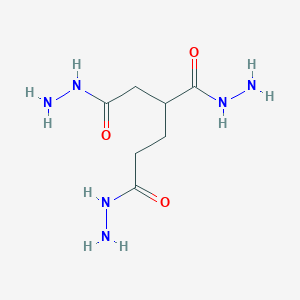
1,2,4-Butanetricarboxylic acid, trihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Butanetricarboxylic acid, trihydrazide is a chemical compound with the molecular formula C7H10N6O3 It is derived from 1,2,4-butanetricarboxylic acid and hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Butanetricarboxylic acid, trihydrazide can be synthesized by reacting 1,2,4-butanetricarboxylic acid ester with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the complete conversion of the ester to the trihydrazide .
Industrial Production Methods: The industrial production of this compound involves the esterification of 1,2,4-butanetricarboxylic acid followed by hydrazinolysis. This process is optimized for high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Butanetricarboxylic acid, trihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazide derivatives.
Substitution: It can participate in substitution reactions where hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydrazide derivatives and substituted compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2,4-Butanetricarboxylic acid, trihydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,2,4-butanetricarboxylic acid, trihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4-Butanetetracarboxylic acid
- 1,3,5-Pentanetricarboxylic acid
- 1,2,3,4-Cyclobutanetetracarboxylic acid
Comparison: 1,2,4-Butanetricarboxylic acid, trihydrazide is unique due to its specific structure and reactivityIts trihydrazide groups provide unique chemical properties that are not present in other similar compounds .
Eigenschaften
CAS-Nummer |
220606-01-9 |
|---|---|
Molekularformel |
C7H16N6O3 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
butane-1,2,4-tricarbohydrazide |
InChI |
InChI=1S/C7H16N6O3/c8-11-5(14)2-1-4(7(16)13-10)3-6(15)12-9/h4H,1-3,8-10H2,(H,11,14)(H,12,15)(H,13,16) |
InChI-Schlüssel |
GYUUSKNFKGENRA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)NN)C(CC(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)
![3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14239685.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
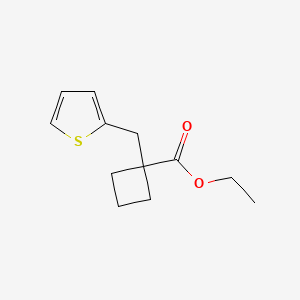
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
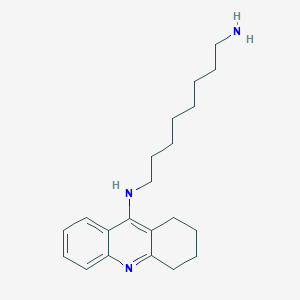
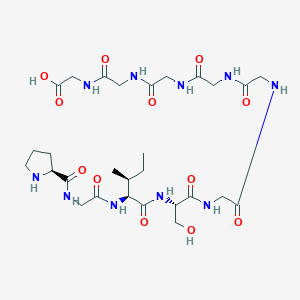
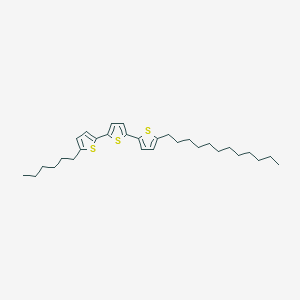
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
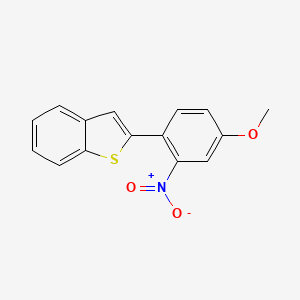
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
